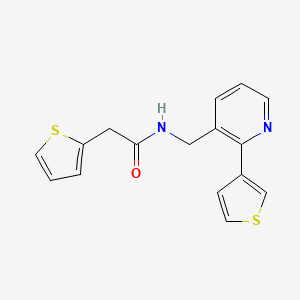
2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that combines thiophene and pyridine moieties. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O2S3, with a molecular weight of 336.5 g/mol. The presence of two thiophene rings and a pyridine derivative may confer distinct biological activities not observed in simpler analogs.
Anticancer Properties
Recent studies have demonstrated that compounds containing thiophene and pyridine structures exhibit significant anticancer activity. For instance, derivatives similar to the compound have shown potent inhibition of tubulin polymerization, acting through the colchicine site of tubulin, which is crucial for cancer cell proliferation.
| Compound | IC50 (nM) | Cell Lines Tested |
|---|---|---|
| 3c | 2.6 - 18 | HeLa, Molt/4 |
| 3a | 0.78 - 18 | FM3A, L1210 |
The above table illustrates the antiproliferative activity of related compounds, suggesting that the unique structure of this compound may similarly inhibit cancer cell growth through mechanisms involving microtubule dynamics .
The proposed mechanism for the anticancer activity involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. The incorporation of electron-donating groups within the structure enhances binding affinity to target proteins involved in cell division.
Comparative Analysis with Similar Compounds
To evaluate the uniqueness and potency of this compound, it is beneficial to compare it with similar compounds that also contain thiophene and pyridine groups.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(thiophen-2-yl)pyridine-3-sulfonamide | Thiophene-Pyridine | Moderate anticancer |
| N-(thiophen-3-yl)pyridine-3-sulfonamide | Thiophene-Pyridine | Low antimicrobial |
| N-(pyridin-3-yl)thieno[2,3-d]pyrimidine derivatives | Thienopyrimidine | Antiviral |
This comparison highlights that while some derivatives exhibit moderate to low activity, the specific arrangement and substitution pattern in this compound may enhance its biological efficacy.
Case Studies
-
In Vivo Studies : In experiments involving xenograft models of human cancers, related thiophene-pyridine compounds demonstrated significant tumor growth inhibition compared to control groups.
- Study Findings : A compound structurally similar to the one showed over 50% reduction in tumor volume at a dosage of 50 mg/kg when administered orally.
- Cytotoxicity Evaluation : Assessments on normal human cells indicated selective toxicity towards cancer cells with minimal effects on non-cancerous cells, suggesting a favorable therapeutic index.
Propiedades
IUPAC Name |
2-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(9-14-4-2-7-21-14)18-10-12-3-1-6-17-16(12)13-5-8-20-11-13/h1-8,11H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVDNQVIZIJTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













